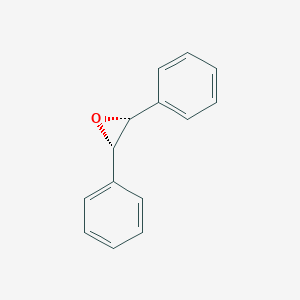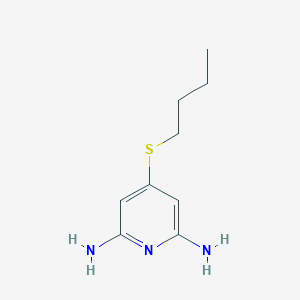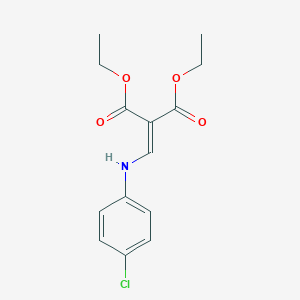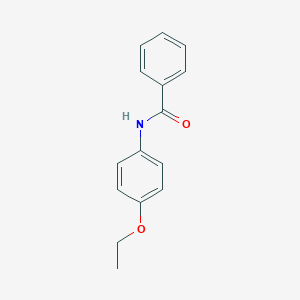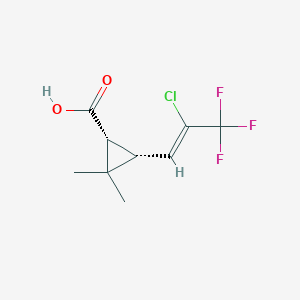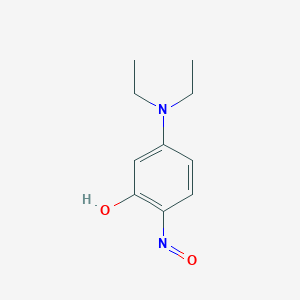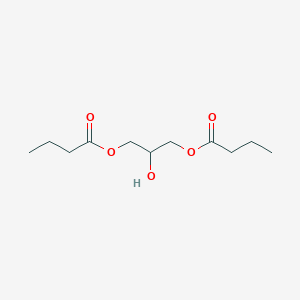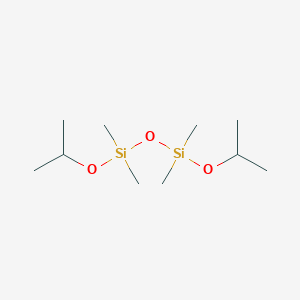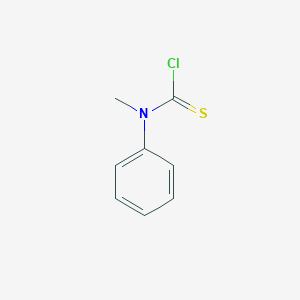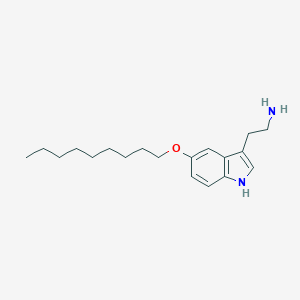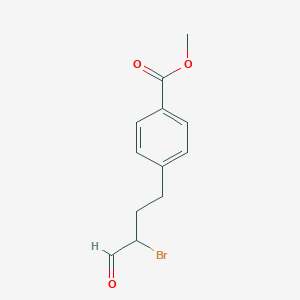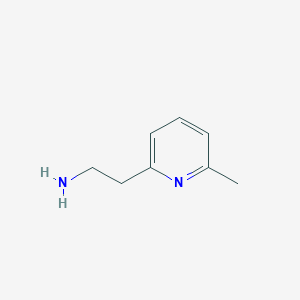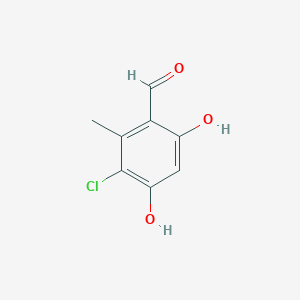
3-Chloro-4,6-dihydroxy-2-methylbenzaldehyde
Vue d'ensemble
Description
3-Chloro-4,6-dihydroxy-2-methylbenzaldehyde is a hydroxylated compound . It is a lichen/fungal metabolite . It has been identified as a constituent and major allergen in oak moss absolute, a frequent allergen in people sensitized to perfumes .
Molecular Structure Analysis
The molecular formula of 3-Chloro-4,6-dihydroxy-2-methylbenzaldehyde is C8H7ClO3 . The molecular weight is 186.592 .Applications De Recherche Scientifique
1. Chemical Synthesis and Preparation Methods
One of the primary research applications of 3-Chloro-4,6-dihydroxy-2-methylbenzaldehyde is in chemical synthesis. Daniewski et al. (2002) developed efficient methods for preparing 2-chloro-6-methylbenzoic acid, which involved the conversion of related chlorobenzaldehydes using nucleophilic aromatic substitution and carbonylation processes. This study highlights the role of chlorinated benzaldehydes in synthetic organic chemistry, particularly in the preparation of benzaldehyde derivatives (Daniewski et al., 2002).
2. Analytical and Chromatographic Applications
The compound's derivatives have been used in gas-liquid chromatographic analyses. Korhonen and Knuutinen (1984) utilized chlorinated 4-hydroxybenzaldehydes, which are closely related to 3-Chloro-4,6-dihydroxy-2-methylbenzaldehyde, to study their separation on a non-polar SE-30 capillary column. This demonstrates the application of chlorinated benzaldehydes in analytical chemistry, particularly in chromatographic separation techniques (Korhonen & Knuutinen, 1984).
3. Antioxidant Activity and Synthesis of Derivatives
Rijal, Haryadi, and Anwar (2022) synthesized derivatives of 3-Chloro-4,6-dihydroxy-2-methylbenzaldehyde and evaluated their antioxidant activity. This study demonstrates the potential of these compounds in the field of antioxidant research, exploring their effectiveness compared to known antioxidants like BHT (Rijal, Haryadi, & Anwar, 2022).
4. Biomedical Applications
Saha et al. (2011) explored the use of a compound related to 3-Chloro-4,6-dihydroxy-2-methylbenzaldehyde as a fluorescent pH sensor. This illustrates the potential biomedical application of such compounds in creating sensitive and selective probes for biological studies (Saha et al., 2011).
5. Catalysis and Reaction Pathways
Moteki, Rowley, and Flaherty (2016) discussed the formation of methylbenzaldehydes, including compounds similar to 3-Chloro-4,6-dihydroxy-2-methylbenzaldehyde, through catalytic reactions. This study provides insight into the catalytic processes involving benzaldehydes, highlighting their importance in industrial and chemical processes (Moteki, Rowley, & Flaherty, 2016).
Safety And Hazards
Propriétés
IUPAC Name |
3-chloro-4,6-dihydroxy-2-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-4-5(3-10)6(11)2-7(12)8(4)9/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYFAHZOTZFWGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1Cl)O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4,6-dihydroxy-2-methylbenzaldehyde | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

